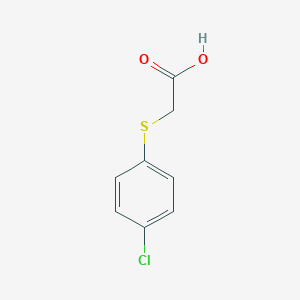

(4-Chlorophenylthio)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33051. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKLXLYGMAWXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187657 | |

| Record name | Acetic acid, ((p-chlorophenyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3405-88-7 | |

| Record name | 2-[(4-Chlorophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3405-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, ((p-chlorophenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003405887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3405-88-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, ((p-chlorophenyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chlorophenylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (4-Chlorophenylthio)acetic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of (4-Chlorophenylthio)acetic acid. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of key processes.

Chemical and Physical Properties

This compound, also known as 2-((4-chlorophenyl)thio)acetic acid, is a sulfur-containing aromatic carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and theoretical considerations.

| Property | Value | Reference |

| CAS Number | 3405-88-7 | [1] |

| Molecular Formula | C₈H₇ClO₂S | [1] |

| Molecular Weight | 202.66 g/mol | [1] |

| Appearance | White to pale cream crystals or powder | [2][3] |

| Melting Point | 102.0-109.0 °C | [2][3] |

| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]acetic acid | [2][3] |

| SMILES | OC(=O)CSC1=CC=C(Cl)C=C1 | [2][3] |

| InChI Key | YPKLXLYGMAWXDO-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is through a nucleophilic substitution reaction, specifically an S-alkylation of 4-chlorothiophenol with a haloacetic acid derivative. This reaction is a variation of the Williamson ether synthesis, adapted for the formation of a thioether linkage.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of arylthioacetic acids.

Materials:

-

4-Chlorothiophenol

-

Sodium chloroacetate

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water

-

Activated charcoal (optional)

Procedure:

-

Preparation of Sodium 4-chlorothiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol in a minimal amount of ethanol. To this solution, add an equimolar amount of aqueous sodium hydroxide solution dropwise with stirring. The reaction is exothermic and results in the formation of the sodium salt of 4-chlorothiophenol.

-

Reaction with Sodium Chloroacetate: In a separate beaker, dissolve an equimolar amount of sodium chloroacetate in water. Add this solution to the flask containing the sodium 4-chlorothiophenoxide.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated briefly and then filtered to remove the charcoal. Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the crude this compound.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure this compound as a crystalline solid.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of closely related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons adjacent to the sulfur atom and the carboxyl group, typically in the range of 3.5-4.0 ppm. The aromatic protons on the chlorophenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (around 7.0-7.5 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methylene carbon, a signal for the carboxylic acid carbon (typically >170 ppm), and four distinct signals for the aromatic carbons of the 4-chlorophenyl ring due to symmetry.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700 cm⁻¹. The C-S stretching vibration is expected in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be observed.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the C-S bond.

Biological Activity and Potential Applications

Arylthioacetic acid derivatives have been investigated for a range of biological activities. While specific studies on the anticancer properties of this compound are limited, related compounds have shown promise.

Anticancer Potential

Derivatives of thiazolidinone containing a (4-chlorophenyl) group have demonstrated moderate to strong antiproliferative activity against human leukemia cell lines.[4] These compounds have been shown to induce apoptosis and cause cell cycle arrest.[4] The presence of an electron-donating group on the thiazolidinone moiety was found to be important for its anticancer property.[4]

Although this compound itself is not a thiazolidinone, its structural similarity to fragments of these more complex molecules suggests that it could serve as a valuable synthon or a starting point for the development of novel anticancer agents. Further research is warranted to evaluate the cytotoxicity of this compound against various cancer cell lines and to elucidate its mechanism of action.

Potential Signaling Pathways

The induction of apoptosis is a key mechanism for many anticancer drugs. The signaling cascade leading to programmed cell death is complex and can be initiated through various pathways.

Caption: A simplified potential mechanism of apoptosis induction by a bioactive compound.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the field of medicinal chemistry. This guide provides the foundational knowledge for its preparation and characterization. The exploration of its biological activities, particularly its anticancer potential, represents a promising area for future research and drug development efforts. The detailed methodologies and structured data presented herein are intended to facilitate such endeavors.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (4-Chlorophenylthio)acetic acid (CAS 3405-88-7)

Introduction

(4-Chlorophenylthio)acetic acid, identified by the CAS number 3405-88-7, is a sulfur-containing aromatic carboxylic acid. Its structure, featuring a chlorophenyl ring linked to an acetic acid moiety via a thioether bond, makes it a molecule of interest for researchers in medicinal chemistry, organic synthesis, and materials science. As a derivative of phenylthioacetic acid, it serves as a versatile building block for the synthesis of more complex molecules and as a candidate for biological screening. This technical guide provides a detailed overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, expected analytical characteristics, and a general framework for evaluating its biological potential.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are crucial for its accurate identification, handling, and use in experimental settings.

Table 1: Chemical Identifiers

| Identifier | Value | Citation |

| CAS Number | 3405-88-7 | [1][2][3][4] |

| Molecular Formula | C₈H₇ClO₂S | [1][3][4] |

| Molecular Weight | 202.66 g/mol | [1][4] |

| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]acetic acid | [3] |

| SMILES | OC(=O)CSC1=CC=C(Cl)C=C1 | [3] |

| InChI Key | YPKLXLYGMAWXDO-UHFFFAOYSA-N | [3][4] |

| Synonyms | p-Chlorophenylmercaptoacetic acid, 4-chlorophenylthio acetic acid, 2-(4-chlorophenyl)sulfanylacetic acid | [4][5] |

Table 2: Physicochemical Properties

| Property | Value | Citation |

| Appearance | Off-white to light brown or pale cream crystals/powder | [2][3] |

| Melting Point | 104-107 °C | [1][2] |

| Assay Purity | ≥97.5% (by HPLC or Aqueous Acid-Base Titration) | [3] |

| Storage | Store at room temperature in a dry, well-ventilated place | [2][5] |

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this compound were not detailed in the initial search, a standard and chemically sound method involves the S-alkylation of 4-chlorothiophenol with a haloacetic acid, such as chloroacetic acid, under basic conditions. This nucleophilic substitution reaction is a common method for forming thioether linkages.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure based on the pathway illustrated above.

-

Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorothiophenol (e.g., 10 mmol) in 50 mL of a suitable solvent such as ethanol or water.

-

Deprotonation : Slowly add an equimolar amount of a base, such as sodium hydroxide (10 mmol), to the solution while stirring. This will form the sodium 4-chlorothiophenolate salt in situ.

-

Alkylation : In a separate beaker, dissolve chloroacetic acid (10 mmol) in a minimal amount of the same solvent and add it dropwise to the flask containing the thiophenolate solution.

-

Reaction : Heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel.

-

Acidification : Acidify the aqueous solution with a dilute strong acid, such as 2M hydrochloric acid, until the pH is approximately 2. This will protonate the carboxylate, causing the this compound product to precipitate as a solid.

-

Isolation : Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

-

Purification : Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying : Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

Analytical Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. While specific datasets are not provided, the expected spectral characteristics can be predicted based on its molecular structure.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons : Two doublets in the range of δ 7.2-7.5 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring. - Methylene Protons (-S-CH₂-) : A singlet around δ 3.6-3.8 ppm. - Carboxylic Acid Proton (-COOH) : A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (-C=O) : A signal in the range of δ 170-175 ppm. - Aromatic Carbons : Four signals between δ 128-135 ppm. The carbon attached to sulfur (ipso-carbon) will be distinct. - Methylene Carbon (-S-CH₂-) : A signal around δ 35-40 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid) : A very broad absorption band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band around 1700-1725 cm⁻¹. - C=C Stretch (Aromatic) : Peaks around 1600 cm⁻¹ and 1475 cm⁻¹. - C-S Stretch : A weak absorption in the range of 600-800 cm⁻¹. - C-Cl Stretch : A strong absorption in the range of 1000-1100 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺) : A peak at m/z ≈ 202. - Isotopic Peak (M+2) : A significant peak at m/z ≈ 204, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes). |

Biological Activity and Screening

The biological activity profile of this compound is not well-documented in publicly available literature. Compounds with similar structures are often investigated for a range of activities, including antibacterial, antifungal, anti-inflammatory, or as enzyme inhibitors. A general workflow for screening a novel compound like this is essential to identify potential therapeutic applications.

Caption: General workflow for biological activity screening.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a standard method for primary screening to assess the general cytotoxicity of a compound against a cancer cell line (e.g., HeLa cells).

-

Cell Culture : Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding : Harvest cells using trypsin-EDTA and seed them into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow for 24 hours.

-

Compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated cells (medium only).

-

Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety and Handling

According to the Safety Data Sheet (SDS), this compound requires careful handling in a laboratory setting.[5]

-

Personal Precautions : Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid dust formation and inhalation.[5]

-

Safe Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

-

Storage : Store in a cool, dry place in a tightly sealed container.[5]

-

First Aid :

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[5]

-

Skin Contact : Wash off with soap and plenty of water.[5]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[5]

-

Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] In all cases of exposure, it is advised to consult a physician.[5]

-

References

- 1. This compound, 10g | Worldwide Life Sciences [wwmponline.com]

- 2. This compound CAS#: 3405-88-7 [m.chemicalbook.com]

- 3. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [guidechem.com]

physical and chemical properties of (4-Chlorophenylthio)acetic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (4-Chlorophenylthio)acetic acid. It is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity and Physical Properties

This compound is a sulfur-containing aromatic carboxylic acid. Its core structure consists of a 4-chlorothiophenol moiety linked to an acetic acid group via a thioether bond.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-((4-chlorophenyl)thio)acetic acid | [1] |

| CAS Number | 3405-88-7 | [1] |

| Molecular Formula | C₈H₇ClO₂S | [1] |

| Molecular Weight | 202.66 g/mol | [2] |

| Appearance | Off-white to light brown solid | [3] |

| Melting Point | 104-107 °C | [3] |

| Boiling Point | 348.4 °C at 760 mmHg (Predicted) | N/A |

| pKa | Estimated ~3-4 | N/A |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and chloroform. | [4][5] |

Spectral Data

Definitive ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not widely published in spectral databases. The data presented here are based on analysis of its structural components and data from closely related compounds, such as its methyl ester.

Table 2: Predicted and Representative Spectral Data

| Spectrum Type | Predicted/Representative Data |

| ¹H NMR | Aromatic protons (AA'BB' system, ~7.2-7.4 ppm), singlet for the methylene protons (~3.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Aromatic carbons (~129-135 ppm), methylene carbon (~35 ppm), and a carbonyl carbon (~175 ppm). |

| IR (Infrared) | Characteristic peaks for O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch (~1700 cm⁻¹), C-S stretch, and C-Cl stretch. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 202/204 (due to chlorine isotopes). Fragmentation would likely involve loss of the carboxyl group and cleavage of the C-S bond. |

Synthesis and Experimental Protocols

A common and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a haloacetic acid or its salt with 4-chlorothiophenol in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chlorothiophenol

-

Sodium chloroacetate or chloroacetic acid

-

Sodium hydroxide

-

Ethanol or a similar suitable solvent

-

Hydrochloric acid (for acidification)

-

Deionized water

Procedure:

-

Preparation of Sodium 4-chlorothiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol in ethanol. To this solution, add an equimolar amount of sodium hydroxide dissolved in a minimal amount of water. Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the sodium thiophenoxide salt.

-

Nucleophilic Substitution: To the solution of sodium 4-chlorothiophenoxide, add an equimolar amount of sodium chloroacetate dissolved in water. Heat the reaction mixture to reflux and maintain it for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted 4-chlorothiophenol.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it with dilute hydrochloric acid until the pH is acidic (pH ~2). The this compound will precipitate out as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

-

Drying: Dry the purified product in a vacuum oven to obtain the final this compound.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While extensive biological studies on this compound are limited in publicly accessible literature, the broader class of phenylthioacetic acid derivatives has been investigated for various biological activities.

Antimicrobial Activity

Derivatives of phenylthioacetic acid are known to be precursors in the synthesis of heterocyclic compounds like benzothiazoles, which have shown antimicrobial properties.[7] It is plausible that this compound itself may exhibit some level of antibacterial or antifungal activity, although specific studies are needed to confirm this.

Potential as a Herbicide

Some thiophenoxyacetic acid derivatives have been reported to exhibit herbicidal activity.[8] The structural similarity of this compound to some known herbicides suggests it could be investigated for such applications.

Use in Drug Development

A number of organotin(IV) derivatives of a related compound, 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, have been synthesized and tested for their antibacterial and antifungal activities.[9] This indicates that the core structure of this compound can be a scaffold for developing new biologically active compounds.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by this compound. Research into its biological effects would be required to elucidate any such mechanisms.

Logical Relationship of Potential Biological Investigation

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound, 10g | Worldwide Life Sciences [wwmponline.com]

- 3. Page loading... [guidechem.com]

- 4. britannica.com [britannica.com]

- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on (4-Chlorophenylthio)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenylthio)acetic acid is a chemical compound belonging to the class of arylthioacetic acids. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis and characterization. Due to the absence of extensive research on its specific biological activities, this guide focuses on the fundamental chemical aspects of the molecule, providing a solid foundation for researchers interested in exploring its potential applications. A logical workflow for its synthesis is also presented visually.

Molecular Structure and Properties

This compound, with the IUPAC name 2-[(4-chlorophenyl)sulfanyl]acetic acid, is characterized by a 4-chlorophenyl group linked via a sulfur atom to an acetic acid moiety. This structure imparts specific chemical properties that are of interest in organic synthesis and medicinal chemistry.

Chemical Structure

The structure consists of a benzene ring substituted with a chlorine atom at the para-position. This ring is connected through a thioether linkage to the alpha-carbon of an acetic acid molecule.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO₂S | [1][2] |

| Molecular Weight | 202.66 g/mol | [2] |

| CAS Number | 3405-88-7 | [1][2] |

| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]acetic acid | [2] |

| Physical Form | White to pale cream crystals or powder | [2] |

| Melting Point | 102.0 - 109.0 °C | [2] |

| Purity (Assay) | ≥97.5% (HPLC, Aqueous acid-base Titration) | [2] |

| SMILES | OC(=O)CSC1=CC=C(Cl)C=C1 | [2] |

| InChI Key | YPKLXLYGMAWXDO-UHFFFAOYSA-N | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound. The synthesis is presented as a two-step process, starting from the preparation of the key intermediate, 4-chlorothiophenol.

Synthesis of 4-Chlorothiophenol (Precursor)

Materials:

-

Sodium p-chlorobenzenesulfonate (1.0 eq)

-

Tetrabutylammonium bromide (0.03 eq)

-

Toluene

-

Thionyl chloride (1.1 eq)

-

Iron powder (4.0 eq)

-

60% Sulfuric acid

-

n-Hexane

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, add sodium p-chlorobenzenesulfonate, tetrabutylammonium bromide, and toluene.

-

Slowly add thionyl chloride at room temperature.

-

After the addition is complete, raise the temperature to 60°C and maintain the reaction for 5 hours.

-

Cool the reaction mixture to room temperature.

-

To the resulting mixture, add iron powder in batches while controlling the temperature between 40-50°C.

-

Slowly add 60% sulfuric acid, maintaining the temperature in the 40-50°C range.

-

After the addition is complete, heat the mixture to 60°C and maintain for 2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and separate the layers.

-

The organic phase is subjected to vacuum distillation to recover the toluene.

-

The crude 4-chlorothiophenol is purified by recrystallization from n-hexane to yield the pure product.

Synthesis of this compound

Materials:

-

4-Chlorothiophenol (1.0 eq)

-

Chloroacetic acid (1.1 eq)

-

Sodium hydroxide (or other suitable base like potassium carbonate)

-

Water or a suitable organic solvent (e.g., acetone, ethanol)

-

Hydrochloric acid (for acidification)

Procedure:

-

In a round-bottom flask, dissolve 4-chlorothiophenol in an aqueous solution of sodium hydroxide at room temperature to form the sodium thiophenoxide salt.

-

In a separate vessel, dissolve chloroacetic acid in water.

-

Slowly add the aqueous solution of chloroacetic acid to the sodium 4-chlorothiophenoxide solution with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture by the slow addition of hydrochloric acid until the pH is approximately 2-3.

-

The precipitation of the crude this compound should be observed.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white to pale cream solid.

Characterization Protocol

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (S-CH₂-COOH) and a set of doublets in the aromatic region corresponding to the protons on the 4-chlorophenyl ring. The acidic proton of the carboxylic acid will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the methylene carbon, and the carbons of the chlorophenyl ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C-S and C-Cl bonds, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): Mass spectral analysis should show the molecular ion peak corresponding to the molecular weight of the compound (202.66 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

-

Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value (102.0 - 109.0 °C).

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has detailed the molecular structure, properties, and a reliable synthesis protocol for this compound. While the biological profile of this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The provided information serves as a crucial resource for researchers, enabling further investigation into the synthesis of its derivatives and exploration of its potential in drug discovery and development. The detailed protocols and characterization guidelines will aid in ensuring the quality and reproducibility of future studies involving this compound.

References

A Technical Guide to the Solubility of (4-Chlorophenylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Chlorophenylthio)acetic acid is a compound of interest in various research and development sectors. Understanding its solubility profile is critical for applications ranging from reaction chemistry to formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. Due to a lack of publicly available quantitative solubility data, this document focuses on providing detailed experimental protocols for determining its solubility in various solvents. Additionally, a qualitative assessment of its expected solubility based on its molecular structure is presented.

Quantitative Solubility Data

A thorough search of scientific literature, patent databases, and chemical repositories did not yield specific quantitative data on the solubility of this compound in various organic solvents or water. The absence of such data necessitates experimental determination to accurately quantify its solubility in solvents of interest.

Qualitative Solubility Assessment

Based on the principles of "like dissolves like," a qualitative prediction of the solubility of this compound can be made by analyzing its structural features:

-

Polar Carboxylic Acid Group (-COOH): This group is capable of hydrogen bonding and imparts polar characteristics to the molecule, suggesting potential solubility in polar solvents.

-

Chlorophenylthio Group: This part of the molecule is largely nonpolar and hydrophobic due to the benzene ring and the sulfur atom. The presence of chlorine slightly increases its polarity.

Therefore, this compound is expected to exhibit:

-

Low solubility in nonpolar solvents such as hexane and toluene.

-

Moderate to good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can interact with the carboxylic acid group.

-

Moderate solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) through hydrogen bonding.

-

pH-dependent solubility in water: As a carboxylic acid, its solubility in aqueous solutions will be significantly influenced by pH. In acidic to neutral media, the compound will be in its less soluble protonated form. In basic media, it will deprotonate to form a more soluble carboxylate salt.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, the following experimental methods are recommended.

Thermodynamic Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2][3]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. A general guideline is to add enough solid so that undissolved particles are clearly visible after the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[1][4] Preliminary experiments can be conducted to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To remove any undissolved solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a syringe filter.

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. This requires the prior establishment of a calibration curve with known concentrations of the compound.[3]

-

Perform the experiment in triplicate for each solvent to ensure reproducibility.

Determination of Aqueous pH-Solubility Profile via Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration is an efficient method to determine the intrinsic solubility and the pKa, which together define the pH-solubility profile.[5][6][7]

Principle: The compound is titrated with a strong acid or base, and the pH is monitored. Changes in the titration curve can be used to calculate the pKa and the solubility of the compound at different pH values.

Apparatus and Materials:

-

This compound

-

Potentiometric titration system (e.g., automatic titrator with a pH electrode)

-

Standardized solutions of hydrochloric acid (HCl) and potassium hydroxide (KOH)

-

Water (deionized or distilled)

-

Beaker or titration vessel

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a suspension of a known amount of this compound in water.

-

Place the suspension in the titration vessel and stir continuously.

-

Titrate the suspension with a standardized solution of KOH, recording the pH after each addition of titrant.

-

The resulting titration curve will show regions where the added base neutralizes the excess acid and dissolves the solid compound.

-

Specialized software or mathematical models are then used to analyze the titration curve to determine the pKa and the intrinsic solubility of the un-ionized form of the compound.[5][6] This method is particularly advantageous for compounds with low aqueous solubility.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. enamine.net [enamine.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

The Genesis of a Molecule: An In-depth Technical Guide to (4-Chlorophenylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenylthio)acetic acid, a halogenated arylthioacetic acid derivative, has a history rooted in the broader exploration of sulfur-containing organic compounds and their diverse applications. While a singular, seminal publication marking its discovery is not readily identifiable through contemporary search methodologies, its synthesis and study are intrinsically linked to the development of agrochemicals and potential therapeutic agents throughout the mid-20th century. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and historical context of this compound, tailored for a scientific audience.

Discovery and Historical Context

The discovery of this compound is not attributed to a single, celebrated event but rather emerged from the systematic investigation of arylthioacetic acids, a class of compounds recognized for their biological activities. The period following World War II saw a surge in research into synthetic organic chemistry, with a significant focus on developing new herbicides, fungicides, and pharmaceuticals.

The structural motif of a substituted phenyl ring linked to an acetic acid moiety through a sulfur atom was a logical extension of the well-established research on phenoxyacetic acids, which includes prominent herbicides like 2,4-D. Scientists hypothesized that the introduction of a thioether linkage and halogen substituents could modulate the biological and physicochemical properties of these molecules, potentially leading to new applications. The herbicidal and antifungal properties of related phenylthioacetic acids have been noted in various studies, suggesting that the initial interest in this compound likely stemmed from its potential as a plant growth regulator or antimicrobial agent.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₂S | [1] |

| Molecular Weight | 202.66 g/mol | [1] |

| CAS Number | 3405-88-7 | [1] |

| Melting Point | 104-107 °C | |

| Appearance | White to off-white crystalline solid |

Synthesis

The primary and most established method for the synthesis of this compound is through the nucleophilic substitution reaction between 4-chlorothiophenol and a haloacetic acid or its corresponding salt.

General Reaction Scheme

The overall synthetic pathway can be represented as follows:

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established Williamson ether synthesis principles, adapted for a thioether linkage.

Materials:

-

4-Chlorothiophenol

-

Sodium chloroacetate

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid

Procedure:

-

Preparation of Sodium 4-chlorothiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of 4-chlorothiophenol in ethanol.

-

To this solution, add an equimolar amount of sodium hydroxide dissolved in a minimal amount of water. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-chlorothiophenoxide salt.

-

Reaction with Sodium Chloroacetate: In a separate beaker, prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with a stoichiometric amount of sodium hydroxide in water.

-

Add the aqueous solution of sodium chloroacetate to the ethanolic solution of sodium 4-chlorothiophenoxide.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the this compound.

-

Purification: Filter the crude product, wash it with cold water to remove any inorganic salts, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis.

Historical and Potential Applications

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural similarity to known bioactive compounds suggests its investigation in several fields:

-

Agrochemicals: The phenoxyacetic and phenylthioacetic acid classes are known for their herbicidal properties.[2] It is plausible that this compound was synthesized and screened for similar activities, targeting the regulation of plant growth.

-

Antifungal Agents: The presence of a chlorinated phenyl ring and a thioacetic acid moiety suggests potential antifungal activity. Many organosulfur and chlorinated aromatic compounds have been investigated for their ability to inhibit fungal growth.

-

Pharmaceutical Intermediates: Arylthioacetic acids can serve as building blocks in the synthesis of more complex pharmaceutical compounds.

Signaling Pathways and Logical Relationships

The potential herbicidal action of this compound, by analogy to other auxin-like herbicides, would likely involve the disruption of plant hormone signaling pathways.

Caption: Hypothesized auxin-like herbicidal pathway.

Conclusion

This compound represents a molecule born from an era of systematic exploration in synthetic organic chemistry. While its specific history of discovery is not clearly documented, its synthesis is straightforward and follows well-established chemical principles. The physicochemical properties are well-defined, and its potential applications, particularly in the agrochemical field, can be inferred from the activities of structurally related compounds. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and life sciences. Further investigation into historical patent literature and specialized chemical archives may yet uncover a more detailed narrative of its origins and early development.

References

(4-Chlorophenylthio)acetic Acid: An Overview of Its Emerging Biological Significance

(4-Chlorophenylthio)acetic acid is a synthetic organic compound that has appeared in scientific and patent literature primarily as a chemical intermediate and as a constituent of compound libraries screened for various biological activities. While dedicated, in-depth studies on its specific biological effects are limited in publicly accessible research, a review of existing patent literature suggests its potential role in immunology and oncology, particularly as a modulator of protein tyrosine phosphatases. This technical guide synthesizes the available information, focusing on its potential mechanisms of action as described in various patents.

Potential Biological Activities and Applications

The primary indication of the biological relevance of this compound comes from its inclusion in several patents related to drug discovery. These patents suggest its potential as an inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes that play crucial roles in cell signaling, growth, and differentiation.

Inhibition of Protein Tyrosine Phosphatase PTPN2

Several patents identify this compound as a potential inhibitor of Protein Tyrosine Phosphatase, Non-Receptor Type 2 (PTPN2).[1] PTPN2 is a key negative regulator of various signaling pathways, particularly in immune cells.[1] By dephosphorylating and inactivating critical signaling molecules, PTPN2 can dampen immune responses.

In the context of cancer immunotherapy, inhibiting PTPN2 is a promising strategy to enhance the anti-tumor activity of immune cells, such as T cells.[1] The proposed mechanism involves the downstream activation of signaling pathways that promote immune cell proliferation, cytokine production, and cytotoxic activity against tumor cells.[1]

Use in the Synthesis of Anticancer Agents

This compound has also been utilized as a reactant in the synthesis of novel anticancer compounds. One patent describes its use in the creation of new derivatives of colchicine and thiocolchicine.[2] Colchicine is a well-known mitotic poison that inhibits microtubule polymerization and has been investigated for its antitumor properties.[2] The novel derivatives synthesized using this compound were reported to exhibit useful anticancer activity.[2]

Summary of Relevant Patents

The following table summarizes key patents that mention this compound, providing context for its potential applications.

| Patent Number | Title | Relevance of this compound |

| WO2021119554A1 | Compositions and methods for potentiating immune activity | Listed as a PTPN2 inhibitor for enhancing immunity, with applications in treating cancer, viral infections, and bacterial infections.[1] |

| US9217012B2 | Inhibitors of protein tyrosine phosphatases | Included in a list of compounds that can inhibit protein tyrosine phosphatases for treating diseases associated with their inappropriate activity, such as type 2 diabetes, obesity, and autoimmune disorders. |

| WO2010118241A2 | Inhibitors of protein tyrosine phosphatases | Disclosed as a compound that can selectively inhibit members of the PTP family of enzymes, with potential therapeutic applications in diseases like cancer and autoimmune disorders.[3] |

| US9340574B2 | Inhibitors of protein tyrosine phosphatases | Mentioned as a potential inhibitor of PTPs, which are linked to cancers, metabolic syndromes, and autoimmune disorders.[4] |

| EP1617843B1 | Colchicine derivatives | Used as a reactant in the synthesis of N-deacetylthiocolchicine derivatives that exhibit anticancer activity.[2] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by the inhibition of PTPN2, a potential target of this compound, leading to enhanced T-cell mediated anti-tumor immunity.

Experimental Protocols

Detailed experimental protocols for evaluating the biological activity of this compound are not available in the public domain. However, based on its suggested activity as a PTP inhibitor, standard assays would include:

-

In vitro PTPN2 Inhibition Assay: A biochemical assay using recombinant human PTPN2 and a synthetic phosphopeptide substrate to determine the IC50 value of the compound.

-

Cell-Based Phosphorylation Assays: Western blotting or flow cytometry to measure the phosphorylation status of PTPN2 substrates (e.g., STAT1, LCK) in immune cells treated with the compound.

-

T-Cell Activation and Proliferation Assays: Measuring markers of T-cell activation (e.g., CD69, CD25) and proliferation (e.g., using CFSE dilution) in the presence of the compound.

-

Cytotoxicity Assays: Co-culture experiments with cancer cell lines and immune cells (e.g., T cells or NK cells) to assess the compound's ability to enhance immune-mediated tumor cell killing.

Conclusion

While this compound is not extensively characterized in peer-reviewed literature, its repeated appearance in patents related to immunology and oncology suggests it is a molecule of interest in drug discovery. The primary hypothesized mechanism of action is the inhibition of protein tyrosine phosphatases, particularly PTPN2, which could lead to enhanced anti-tumor immune responses. Further public research is needed to validate these potential biological activities, establish a detailed pharmacological profile, and determine its therapeutic potential. At present, no quantitative data on its biological activity or detailed experimental protocols are publicly available.

References

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. 8-(4-Chlorophenylthio)-2 -o-methyladenosine 3 ,5 -cyclic monophosphate monosodium hydrate 98 (HPLC) 8-pCPT-2 -o-Me-cAMP [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

(4-Chlorophenylthio)acetic Acid: An Examination of Publicly Available Data for Therapeutic Potential

Researchers, Scientists, and Drug Development Professionals: This technical guide addresses the current publicly available information regarding the potential therapeutic applications of (4-Chlorophenylthio)acetic acid. Despite a comprehensive search of scientific literature and patent databases, there is a significant lack of specific data on the biological activity, mechanism of action, and therapeutic utility of this particular molecule. This document summarizes the available chemical information and contextualizes it with findings on structurally related compounds, highlighting the current knowledge gaps and potential areas for future investigation.

Chemical Identity and Properties

This compound, with the CAS number 3405-88-7, is an organic compound containing a chlorophenyl group linked to an acetic acid moiety through a thioether bond.[1][2][3] Its fundamental properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO₂S | [1][3] |

| Molecular Weight | 202.66 g/mol | [1] |

| Appearance | White to pale cream crystals or powder | [3] |

| Melting Point | 102.0-109.0 °C | [3] |

| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]acetic acid | [3] |

| SMILES | OC(=O)CSC1=CC=C(Cl)C=C1 | [3] |

| InChI Key | YPKLXLYGMAWXDO-UHFFFAOYSA-N | [3] |

Review of Available Biological Activity Data

However, research on structurally similar molecules may offer some preliminary insights into potential, yet unproven, areas of biological activity. It is crucial to note that these findings are for related but distinct chemical entities and should not be extrapolated to this compound without direct experimental evidence.

Anti-inflammatory and Immunomodulatory Potential

A study on a complex pyrrole derivative containing a (4-chlorophenyl) moiety, specifically 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory and immunomodulatory effects.[4][5] In a carrageenan-induced paw edema model in rats, this compound significantly reduced edema and suppressed systemic levels of the pro-inflammatory cytokine TNF-α.[4][5] The mechanism appeared to involve the modulation of cytokine profiles, with a notable elevation of the anti-inflammatory cytokine TGF-β1.[4][5]

While this compound is significantly more complex than this compound, it highlights that the inclusion of a 4-chlorophenyl group in a molecule with an acidic function can be compatible with anti-inflammatory activity.

Potential as an Enzyme Inhibitor

A series of novel arylthioacetic acid derivatives were investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that is a target for herbicides.[6] Several compounds in this class, which share the arylthioacetic acid scaffold with the molecule of interest, showed promising inhibitory activity against Arabidopsis thaliana HPPD.[6] For instance, compounds A11 and B20 exhibited Kᵢ values of 0.021 µmol L⁻¹ and 0.022 µmol L⁻¹, respectively, comparable to the commercial herbicide mesotrione.[6] This suggests that the arylthioacetic acid scaffold can interact with enzyme active sites. However, HPPD inhibition is relevant to herbicidal activity and does not directly translate to a therapeutic application in humans.

Synthesis and Methodologies

Detailed experimental protocols for the synthesis of this compound are not extensively described in the context of therapeutic development. However, general synthetic routes for related arylthioacetic acids have been published. One study on HPPD inhibitors describes a general and efficient synthetic route for preparing a library of arylthioacetic acid derivatives, which could potentially be adapted for the synthesis of this compound.[6]

The logical workflow for synthesizing such compounds typically involves the reaction of a substituted thiophenol with a haloacetic acid derivative. A generalized representation of this synthesis is provided below.

Caption: Generalized workflow for the synthesis of this compound.

Signaling Pathways and Mechanisms of Action

There is no available information in the scientific literature detailing the signaling pathways or specific molecular mechanisms of action for this compound in a therapeutic context. The diagram below illustrates the current void in our understanding of its biological interactions.

Caption: The unknown mechanism of action of this compound.

Conclusion and Future Directions

The current body of publicly accessible scientific and patent literature is insufficient to support any claims regarding the therapeutic applications of this compound. While the compound is commercially available for research purposes, there is a clear absence of published studies investigating its pharmacological properties.

For researchers and drug development professionals, this represents a largely unexplored area. Future research initiatives would need to begin with fundamental in vitro screening to identify any potential biological activities. This could include:

-

Broad-panel kinase and phosphatase screening: To identify potential enzyme inhibitory activity.

-

Receptor binding assays: To determine if the compound interacts with known drug targets.

-

Cell-based phenotypic screens: To assess its effects on cell proliferation, inflammation, or microbial growth in various cell lines.

Should any promising activity be identified, subsequent studies would be required to elucidate the mechanism of action, conduct structure-activity relationship (SAR) studies, and evaluate in vivo efficacy and safety in relevant animal models. Without such foundational research, the therapeutic potential of this compound remains purely speculative.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Chlorophenylthio)acetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenylthio)acetic acid and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The core structure, featuring a phenyl ring substituted with a chloro group and linked to an acetic acid moiety via a thioether bridge, provides a key scaffold for the development of novel therapeutic agents and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of this compound and Derivatives

The synthesis of this compound and its analogs can be achieved through several established chemical routes. A common and effective method involves the nucleophilic substitution reaction between a substituted thiophenol and a haloacetic acid or its ester.

General Synthesis Protocol

A generalized protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: To this solution, add a base, typically an alkali hydroxide like sodium hydroxide or potassium hydroxide, to generate the thiophenoxide anion in situ.

-

Addition of Haloacetic Acid: Slowly add an equimolar amount of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: The precipitated solid is then collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Derivatives can be synthesized by utilizing appropriately substituted thiophenols or by further chemical modification of the carboxylic acid group of the parent compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas. The primary areas of interest include their roles as anti-inflammatory agents, anticancer compounds, Peroxisome Proliferator-Activated Receptor (PPAR) agonists, and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors.

Anti-inflammatory Activity

Several arylthioacetic acid derivatives have shown promising anti-inflammatory effects. The mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways.

Anticancer Activity

The cytotoxic effects of this compound analogs have been evaluated against various cancer cell lines. These compounds can induce apoptosis and inhibit signaling pathways crucial for cancer cell proliferation and survival.[1]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[2] Analogs of this compound have been identified as potent PPAR agonists, suggesting their potential for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.[3][4]

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

HPPD is an enzyme involved in the catabolism of tyrosine. Inhibition of HPPD is a validated strategy for the development of herbicides and for the treatment of certain metabolic diseases. Arylthioacetic acid derivatives have been discovered as effective HPPD inhibitors.[5]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various this compound derivatives and related analogs.

Table 1: Anticancer Activity of this compound Analogs

| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Phenylalkyl Isoselenocyanates | ISC-2, ISC-4, ISC-6 | Melanoma (UACC 903), Breast (MDA-MB-231), Glioblastoma (T98G), Fibrosarcoma (HT-1080), Colon (Caco-2), Prostate (PC-3) | Generally lower than corresponding isothiocyanates | [1] |

Table 2: PPAR Agonist Activity of Indanyl Acetic Acid Derivatives

| Compound Class | PPAR Subtype | EC50 Range (nM) | Assay | Reference(s) |

| Indanyl Acetic Acid Derivatives | PPARα | 47 to 10000 | FRET assay | [3] |

| PPARδ | 0.58 to 2230 | FRET assay | [3] | |

| PPARγ | 12 to 10000 | FRET assay | [3] |

Table 3: HPPD Inhibitory Activity of Arylthioacetic Acid Derivatives

| Compound | Target | Ki (µmol L-1) | Reference(s) |

| A11 | Arabidopsis thaliana HPPD | 0.021 | [5] |

| B20 | Arabidopsis thaliana HPPD | 0.022 | [5] |

| Mesotrione (Reference) | Arabidopsis thaliana HPPD | 0.020 | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization agent such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

-

Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.

-

Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

PPAR Agonist Activity: Luciferase Reporter Gene Assay

This assay is used to determine the ability of a compound to activate PPARs.

-

Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a PPAR expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

-

Compound Treatment: The transfected cells are then treated with various concentrations of the test compounds.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The fold activation of PPAR is calculated by normalizing the luciferase activity of the treated cells to that of the vehicle-treated control cells. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined.

HPPD Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the HPPD enzyme.

-

Enzyme Preparation: Recombinant HPPD enzyme is purified.

-

Reaction Mixture: The assay is performed in a reaction buffer containing the HPPD enzyme and the substrate, 4-hydroxyphenylpyruvate.

-

Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Activity Measurement: The enzyme activity is determined by monitoring the consumption of the substrate or the formation of the product, homogentisate, often using a spectrophotometric method.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 or Ki value is determined.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.

PPAR Agonism Signaling Pathway

As PPAR agonists, these compounds bind to and activate PPARs. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to PPREs in the promoter regions of target genes, thereby regulating their transcription. This leads to changes in lipid and glucose metabolism.

PPAR Agonist Signaling Pathway

HPPD Inhibition and its Consequences

By inhibiting HPPD, these compounds block the conversion of 4-hydroxyphenylpyruvate to homogentisate. In plants, this disrupts the biosynthesis of plastoquinone and tocopherols, leading to bleaching and death. In a therapeutic context for metabolic diseases, this inhibition can be beneficial.

HPPD Inhibition Pathway

Experimental Workflow for Drug Screening

The general workflow for screening and evaluating this compound derivatives involves a multi-step process from initial synthesis to in-depth biological characterization.

Drug Screening Workflow

Conclusion

This compound derivatives constitute a promising class of compounds with diverse biological activities. Their potential as anti-inflammatory, anticancer, and metabolic-modulating agents warrants further investigation. This technical guide provides a foundational understanding of their synthesis, biological evaluation, and mechanisms of action, which can aid researchers in the design and development of new and improved therapeutic agents based on this versatile chemical scaffold.

References

Spectroscopic Profile of (4-Chlorophenylthio)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (4-Chlorophenylthio)acetic acid, a compound of interest in various research and development applications. Due to the limited availability of published, comprehensive spectral data for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles of spectroscopy and data from analogous structures. Furthermore, it details the standard experimental protocols for acquiring such data.

Core Spectroscopic Data

The structural formula of this compound is presented below, indicating the key chemical environments that give rise to its characteristic spectroscopic signals.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit three main signals corresponding to the aromatic protons, the methylene protons, and the carboxylic acid proton.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~10-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| 2 | ~7.3-7.5 | Doublet | 2H | Aromatic protons ortho to the sulfur atom |

| 3 | ~7.2-7.4 | Doublet | 2H | Aromatic protons meta to the sulfur atom |

| 4 | ~3.7 | Singlet | 2H | Methylene protons (-S-CH₂-) |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~170-175 | Carboxylic acid carbonyl carbon (-C OOH) |

| 2 | ~135-140 | Aromatic carbon attached to sulfur (C-S) |

| 3 | ~130-135 | Aromatic carbon attached to chlorine (C-Cl) |

| 4 | ~129-131 | Aromatic carbons ortho to the sulfur atom |

| 5 | ~128-130 | Aromatic carbons meta to the sulfur atom |

| 6 | ~35-40 | Methylene carbon (-S-C H₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing key information about the functional groups present.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1680-1720 | C=O stretch | Carboxylic acid |

| 1400-1500 | C=C stretch | Aromatic ring |

| 1080-1100 | C-Cl stretch | Aryl chloride |

| 680-720 | C-S stretch | Thioether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

| m/z | Interpretation |

| ~202/204 | Molecular ion peak ([M]⁺) and its isotope peak due to the presence of ³⁵Cl and ³⁷Cl. |

| ~157/159 | Fragment corresponding to the loss of the carboxyl group (-COOH). |

| ~143/145 | Fragment corresponding to the 4-chlorothiophenol cation. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-